Dipalmitoylphosphatidylserine
Description
Overview of Phosphatidylserine (B164497) as a Major Anionic Phospholipid in Eukaryotic Cells
Phosphatidylserine (PS) is the most abundant anionic phospholipid in the membranes of eukaryotic cells, playing a crucial role in various cellular functions. nih.govannualreviews.org It is a glycerophospholipid, consisting of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a serine head group. wikipedia.org In the plasma membrane of human cells, PS constitutes about 13–15% of the total phospholipids (B1166683). wikipedia.org
PS is asymmetrically distributed across the cell membrane, primarily located in the inner leaflet facing the cytoplasm. nih.govannualreviews.orgresearchgate.net This asymmetric distribution is vital for maintaining cell function and is involved in several signaling pathways. wikipedia.orgnih.gov The negatively charged headgroup of PS contributes to the electrostatic interactions with proteins and other molecules. nih.govnih.gov A key role of PS is in cell signaling, particularly in apoptosis (programmed cell death). wikipedia.orgresearchgate.net The translocation of PS from the inner to the outer leaflet of the plasma membrane is an early signal for apoptosis, marking the cell for removal by phagocytes. nih.govannualreviews.orgwikipedia.org
Significance of Acyl Chain Saturation and Specificity in Phosphatidylserine Function: Focus on Dipalmitoyl (16:0/16:0) Species
The function of phosphatidylserine is significantly influenced by the structure of its acyl chains, including their length and degree of saturation. nih.gov While most phospholipids in mammalian cells have a saturated fatty acid at the C-1 position and an unsaturated fatty acid at the C-2 position of the glycerol backbone, the specific composition can vary. ymdb.ca This acyl chain composition affects the biophysical properties of the membrane, such as fluidity and thickness. uu.nl
Dipalmitoylphosphatidylserine (DPPS) is a specific type of PS where both acyl chains are palmitic acid, a saturated 16-carbon fatty acid (16:0). ymdb.ca The presence of two saturated acyl chains in DPPS leads to a higher melting temperature and increased membrane order compared to its unsaturated counterparts. pnas.org Research indicates that the acyl chain structure of PS can influence its interaction with membrane proteins. pnas.org For instance, some proteins can distinguish between PS species with different acyl chain compositions, which in turn affects their spatial organization and function within the cell membrane. pnas.org The transfer of saturated PS species like DPPS between membranes is also shown to be regulated differently than that of unsaturated PS species. nih.gov
Historical Perspective and Current Research Landscape of this compound
Historically, research on phosphatidylserine has focused on its general roles in cell signaling and membrane structure. Early studies investigated the phase behavior and ionization properties of DPPS under various conditions of pH and ion concentrations. nih.gov These studies laid the groundwork for understanding the fundamental physicochemical properties of this lipid.
The current research landscape for DPPS has expanded to more specific and complex areas. Molecular dynamics simulations are now frequently used to study the behavior of DPPS in model membranes, providing insights into its interactions with other lipids, ions, and proteins at an atomic level. nih.govunc.eduresearchgate.netacs.org These simulations have revealed the crucial role of counterions in determining the structural and electrostatic properties of DPPS bilayers. nih.gov Recent studies have also explored the use of DPPS in creating model membranes to investigate lipid-protein interactions, such as the association of Hsp70-1A with membranes containing DPPS, which has implications for cancer research. nih.gov Furthermore, the unique properties of DPPS are being leveraged in the development of drug delivery systems and for understanding the mechanisms of immune responses. tandfonline.commdpi.com
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)/t34?,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFKZIQAIPDJCW-HTIIIDOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74NO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307601 | |
| Record name | Dipalmitoylphosphatidylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3036-82-6 | |
| Record name | Dipalmitoylphosphatidylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3036-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipalmitoylphosphatidylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipalmitoylphosphatidylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-.ALPHA.-DIPALMITOYLPHOSPHATIDYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE802C2TFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis, Remodeling, and Catabolism of Dipalmitoylphosphatidylserine
De Novo Synthesis Pathways of Phosphatidylserine (B164497) Precursors
The journey to forming dipalmitoylphosphatidylserine begins with the synthesis of its precursor phospholipids (B1166683), primarily phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). In mammalian cells, the de novo synthesis of PC and PE largely occurs through the Kennedy pathway. researchgate.net This pathway utilizes choline (B1196258) and ethanolamine (B43304), respectively.
The initial step involves the phosphorylation of choline or ethanolamine by specific kinases to produce phosphocholine (B91661) or phosphoethanolamine. researchgate.net These products are then converted to their activated forms, CDP-choline and CDP-ethanolamine, in reactions catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (ECT), respectively. researchgate.net The final step in the de novo synthesis of PC and PE involves the transfer of the phosphocholine or phosphoethanolamine headgroup from their CDP-activated forms to diacylglycerol (DAG). researchgate.net
The diacylglycerol backbone itself is synthesized from glycerol-3-phosphate. The specific fatty acid composition of this DAG, including the presence of palmitic acid at both the sn-1 and sn-2 positions to form dipalmitoylglycerol, is a critical determinant for the initial formation of dipalmitoyl-PC or dipalmitoyl-PE, which can then be converted to DPPS.
Enzymatic Conversion Mechanisms of Phosphatidylcholine or Phosphatidylethanolamine to Phosphatidylserine (PSS1 and PSS2 Activities)
In mammalian cells, phosphatidylserine is synthesized through a base-exchange reaction where the head group of an existing phospholipid, either phosphatidylcholine (PC) or phosphatidylethanolamine (PE), is replaced by L-serine. nih.govwikipedia.org This conversion is catalyzed by two distinct enzymes located in the endoplasmic reticulum (ER): phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2). nih.govresearchgate.net
Phosphatidylserine Synthase 1 (PSS1): PSS1 primarily utilizes PC as a substrate to synthesize PS. portlandpress.comdrugbank.com The reaction involves the exchange of the choline headgroup of PC for L-serine. uniprot.org While purified PSS1 has been shown to also convert PE to PS in vitro, its main role in intact cells is the conversion of PC. portlandpress.com The activity of PSS1 is dependent on calcium ions and can be inhibited by the end-product, phosphatidylserine, as part of a feedback regulation mechanism. uniprot.org
Phosphatidylserine Synthase 2 (PSS2): PSS2, on the other hand, shows a strong preference for PE as its substrate, catalyzing the exchange of the ethanolamine headgroup for L-serine. drugbank.compnas.orgpnas.org Unlike PSS1, PSS2 does not significantly utilize PC as a substrate. pnas.orgpnas.org Similar to PSS1, PSS2 activity is also subject to feedback inhibition by PS. portlandpress.com PSS2 is expressed in a tissue-specific manner, with high levels found in the brain and testes. nih.gov
The following table summarizes the key characteristics of PSS1 and PSS2:
| Enzyme | Primary Substrate | Product | Cellular Location | Regulation |
| Phosphatidylserine Synthase 1 (PSS1) | Phosphatidylcholine (PC) | Phosphatidylserine (PS) | Endoplasmic Reticulum (ER) | Ca²⁺ dependent; Feedback inhibition by PS |
| Phosphatidylserine Synthase 2 (PSS2) | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) | Endoplasmic Reticulum (ER) | Feedback inhibition by PS |
Acyl Chain Specificity in this compound Formation and Lipid Remodeling Processes
The specific enrichment of this compound within cellular membranes is achieved through a combination of acyl chain-specific synthesis and subsequent lipid remodeling.
While the de novo synthesis pathways can produce dipalmitoylated precursors, the specificity of the enzymes involved plays a crucial role. For instance, studies on phospholipase D (PLD), an enzyme that can be used for the in vitro synthesis of PS, have shown that its catalytic efficiency can be influenced by the acyl chain length of the phosphatidylcholine substrate. mdpi.com Some PLDs exhibit higher activity towards PCs with medium-length acyl chains. mdpi.com
In vivo, the Lands' cycle is a major pathway for phospholipid remodeling. nih.gov This cycle involves the deacylation of a phospholipid by a phospholipase A2 (PLA2) to form a lysophospholipid, followed by reacylation by a lysophospholipid acyltransferase (LPCAT) to introduce a new fatty acyl chain. nih.gov This process allows for the modification of the fatty acid composition of phospholipids after their initial synthesis. Through the action of specific LPCATs that preferentially incorporate palmitic acid, other species of PS can be remodeled into DPPS. This remodeling is critical for achieving the specific acyl chain composition required for various cellular functions. nih.gov
Intracellular Trafficking and Compartmentalization of Newly Synthesized this compound
Following its synthesis in the endoplasmic reticulum (ER), this compound must be transported to its various functional destinations within the cell. This intracellular trafficking is a complex process involving both vesicular and non-vesicular transport mechanisms.
Phosphatidylserine is predominantly found in the inner leaflet of the plasma membrane and also localizes to endosomes. researchgate.netnih.gov The transport of newly synthesized PS from the ER to these compartments is mediated by lipid transfer proteins (LTPs) at membrane contact sites (MCS), which are regions where the ER membrane comes into close apposition with other organelle membranes. nih.gov
In yeast, the Osh6 and Osh7 proteins are examples of LTPs that transport PS from the ER to the plasma membrane. nih.gov While the precise mammalian counterparts and the specific mechanisms for DPPS trafficking are still under investigation, it is clear that a sophisticated network of proteins ensures the correct subcellular distribution of this important phospholipid.
The localization of enzymes involved in lipid biosynthesis is also compartmentalized. For example, in mycobacteria, enzymes for the synthesis of certain phospholipids are found in specific membrane subdomains. nih.gov This spatial organization of synthetic machinery likely contributes to the efficient production and trafficking of specific lipid species like DPPS.
Pathways of this compound Degradation and Turnover
The cellular levels of this compound are maintained through a balance between its synthesis and degradation. The turnover of PS can occur through several pathways.
One major catabolic pathway for PS is its decarboxylation to phosphatidylethanolamine (PE). This reaction is catalyzed by phosphatidylserine decarboxylase (PSD), an enzyme primarily located in the inner mitochondrial membrane. nih.govfrontiersin.org Therefore, for PS to be degraded via this pathway, it must first be transported from its site of synthesis in the ER to the mitochondria.
PS can also be degraded by phospholipases. Phospholipases can cleave the ester bonds of phospholipids, leading to their breakdown. For example, phospholipase B enzymes have been reported to have broad phospholipid specificity and could potentially be involved in the degradation of PS. nih.gov
Furthermore, phospholipids can be degraded through the autophagy pathway. nih.gov In this process, cellular components, including lipids, are enclosed in autophagosomes and delivered to lysosomes for degradation. The lipase (B570770) Atg15, located in the vacuole (the yeast equivalent of the lysosome), is involved in the degradation of phospholipids via autophagy. nih.gov The specific contribution of each of these pathways to the turnover of the dipalmitoyl species of PS is an area of ongoing research.
Membrane Biogenesis, Asymmetry, and Lateral Organization of Dipalmitoylphosphatidylserine
Subcellular Distribution of Dipalmitoylphosphatidylserine Across Organelle Membranes
This compound (DPPS), a specific species of phosphatidylserine (B164497) (PS), is a crucial component of cellular membranes, although it constitutes a relatively minor fraction of the total phospholipids (B1166683), typically 1–6 mol %. nih.gov The distribution of PS, and by extension DPPS, is not uniform across the various organelle membranes within a eukaryotic cell. This differential distribution is vital for the specialized functions of each organelle.
Phosphatidylserine is primarily synthesized on the cytosolic leaflet of the endoplasmic reticulum (ER). nih.govresearchgate.net From the ER, it is transported to other organelles through both vesicular and non-vesicular pathways. nih.gov Studies have revealed a distinct enrichment of PS in certain membranes. The relative abundance of PS across subcellular fractions generally follows the order: Plasma Membrane (PM) > Endosomes > Golgi Apparatus > Endoplasmic Reticulum (ER). polscientific.com In liver tissue, the observed concentration of PS is highest in the plasma membrane, followed by the endoplasmic reticulum and then the mitochondria. polscientific.com
This specific localization is critical for various cellular processes. For instance, the high concentration of PS at the plasma membrane contributes to its electrostatic potential and provides a platform for signaling events. nih.gov While phosphatidylinositol (PI) is also a negatively charged phospholipid, its subcellular distribution differs, with a notable lack at the plasma membrane compared to its phosphorylated derivatives. nih.gov The distinct distribution patterns of different phospholipid species, including DPPS, underscore the complexity and functional importance of membrane lipid composition.
Table 1: Relative Distribution of Phosphatidylserine (PS) Across Organelle Membranes
| Organelle | Relative Enrichment of PS |
|---|---|
| Plasma Membrane (PM) | High |
| Endosomes | Medium-High |
| Golgi Apparatus | Medium |
| Endoplasmic Reticulum (ER) | Low-Medium |
| Mitochondria (Mito) | Low |
This table provides a generalized view of PS distribution based on available research. The exact concentrations can vary between cell types and physiological conditions.
Mechanisms Regulating Transbilayer Movement and Maintenance of this compound Asymmetry
The plasma membranes of eukaryotic cells exhibit a remarkable and functionally significant asymmetric distribution of phospholipids between the two leaflets of the lipid bilayer. nih.gov Generally, aminophospholipids like phosphatidylserine (including DPPS) and phosphatidylethanolamine (B1630911) are predominantly located in the inner, cytosolic leaflet, while choline-containing phospholipids such as phosphatidylcholine and sphingomyelin (B164518) are enriched in the outer, exoplasmic leaflet. nih.govresearchgate.net This asymmetry is not a static feature but is actively maintained and regulated by a group of proteins known as lipid translocases. jst.go.jp
The maintenance of this asymmetric distribution is crucial for numerous cellular functions, including membrane stability, vesicular transport, and signal transduction. jst.go.jpnih.gov The transbilayer movement, or "flip-flop," of phospholipids is a thermodynamically unfavorable process that is slow for most lipids if it occurs passively. mpi-cbg.de Therefore, cells have evolved enzymatic machinery to facilitate and control this movement.
Three main classes of proteins are responsible for regulating the transbilayer movement of phospholipids:
Flippases: These are ATP-dependent transporters that actively move specific phospholipids, primarily PS and phosphatidylethanolamine, from the exoplasmic to the cytosolic leaflet, thereby establishing and maintaining their enrichment on the inner side. nih.govnih.govasbmb.org
Floppases: Also ATP-dependent, these transporters, often belonging to the ABC transporter family, move phospholipids in the opposite direction, from the cytosolic to the exoplasmic leaflet. nih.govasbmb.org
Scramblases: These are ATP-independent enzymes that facilitate the rapid, bidirectional, and relatively non-specific movement of phospholipids across the bilayer, leading to a collapse of membrane asymmetry. nih.govnih.govcytoskeleton.com Their activation is often triggered by specific signals, such as an increase in intracellular calcium or during apoptosis. nih.govresearchgate.net
The concerted action of these three types of transporters ensures the dynamic regulation of membrane asymmetry, allowing the cell to maintain a specific lipid composition in each leaflet under normal conditions while also enabling rapid changes in response to physiological or pathological stimuli. nih.gov The disruption of this asymmetry, particularly the exposure of PS on the cell surface, serves as a critical signal in processes like blood coagulation and the removal of apoptotic cells. nih.govresearchgate.net
Role of Specific Flippases, Floppases, and Scramblases in this compound Translocation
The translocation of this compound (DPPS) and other phosphatidylserine (PS) species across the membrane bilayer is a highly regulated process mediated by specific protein families.
Flippases , primarily belonging to the P4-ATPase family, are key players in establishing and maintaining PS asymmetry. nih.govasbmb.org These enzymes utilize the energy from ATP hydrolysis to specifically transport PS and phosphatidylethanolamine (PE) from the outer leaflet to the inner, cytosolic leaflet of the plasma membrane. nih.govasbmb.org This inward-directed pumping action ensures that PS is sequestered on the cytoplasmic side, which is crucial for preventing the inadvertent signaling that occurs when PS is exposed on the cell surface. nih.govasbmb.org
Floppases , which are members of the ATP-binding cassette (ABC) transporter superfamily, mediate the outward movement of phospholipids. asbmb.org While their substrate specificity can be broad, some ABC transporters are known to transport PS. nih.gov The activity of floppases can counteract that of flippases, contributing to the dynamic balance of phospholipid distribution.
Scramblases are responsible for the rapid, non-specific randomization of phospholipids between the two leaflets, leading to the collapse of membrane asymmetry. nih.gov This process is typically triggered by specific cellular events. For instance, during apoptosis, the activation of scramblases like Xkr8 by caspases, coupled with the inactivation of flippases, leads to the exposure of PS on the cell surface. nih.govresearchgate.net This exposed PS acts as an "eat-me" signal for phagocytes. nih.govresearchgate.net Another important scramblase is TMEM16F, which is activated by increased intracellular calcium and plays a critical role in blood coagulation by exposing PS on the surface of platelets. cytoskeleton.com
Table 2: Key Protein Families in this compound Translocation
| Transporter Type | Protein Family | Function | Energy Requirement | Specificity for PS |
|---|---|---|---|---|
| Flippase | P4-ATPases | Inward transport (Exoplasmic to Cytosolic) | ATP-dependent | High |
| Floppase | ABC Transporters | Outward transport (Cytosolic to Exoplasmic) | ATP-dependent | Variable |
| Scramblase | TMEM16, XKR | Bidirectional, random transport | ATP-independent | Non-specific |
Lateral Segregation and Microdomain Formation of this compound in Lipid Rafts and Other Heterogeneities
Within the plane of the membrane, lipids and proteins are not uniformly distributed but can segregate into specialized microdomains with distinct compositions and properties. doi.org One of the most studied types of these microdomains is the lipid raft . wikipedia.org Lipid rafts are dynamic, nanoscale assemblies enriched in cholesterol and sphingolipids, forming a liquid-ordered (lo) phase that is more tightly packed and ordered than the surrounding liquid-disordered (ld) bilayer. core.ac.uknih.gov
The formation of these rafts is driven by favorable interactions between the saturated acyl chains of sphingolipids and cholesterol. nih.gov While the exoplasmic leaflet of the plasma membrane, rich in sphingolipids, is considered a primary site for raft formation, the principles of lipid segregation can also apply to the inner leaflet. core.ac.uk
This compound (DPPS), with its two saturated palmitoyl (B13399708) chains, has physical properties that can favor its inclusion in ordered membrane domains. Studies using model membranes have shown that DPPS can undergo phase separation, forming gel-like domains in the presence of more unsaturated phospholipids. core.ac.uk The interaction of DPPS with other lipids, such as dipalmitoylphosphatidylcholine (DPPC), and the influence of peptides on the lateral organization of these membranes have been subjects of biophysical studies. researchgate.net
Molecular and Biophysical Dynamics of Dipalmitoylphosphatidylserine Within Biological Membranes
Influence of Dipalmitoylphosphatidylserine on Membrane Curvature and Vesicle Fusion Mechanisms
The presence of this compound within a lipid bilayer significantly influences membrane curvature, a critical factor in cellular processes such as vesicle formation, trafficking, and fusion. The conical shape of the phosphatidylethanolamine (B1630911) (PE) headgroup, a component often studied in conjunction with phosphatidylserine (B164497) (PS), is known to induce negative curvature stress, which is essential for membrane fusion and fission events. researchgate.net This intrinsic curvature preference can facilitate the formation of non-bilayer structures, such as the hexagonal HII phase, which are considered intermediates in the fusion process. researchgate.net
The process of vesicle fusion, fundamental to neurotransmitter release and viral entry, is highly sensitive to lipid composition. plos.org Studies on model membranes have shown that the presence of negatively charged lipids like DPPS can modulate fusion events. For instance, the endosomal sorting complex required for transport (ESCRT) machinery, which is involved in membrane remodeling, shows altered activity in the presence of DPPS. rsc.org Specifically, the localization of DPPS into more ordered lipid domains can suppress the function of ESCRT-II/ESCRT-III complexes, potentially by inhibiting the membrane insertion of key protein components. rsc.org This suggests that the spatial organization of DPPS within the membrane plays a regulatory role in protein-mediated membrane bending and fusion. Furthermore, the interplay between lipid composition and membrane curvature is evident in how proteins involved in fusion, such as HIV-1's gp41, interact with the membrane. The binding and function of such proteins can be modulated by the presence of specific lipids and the resulting curvature of the membrane. aps.org
Electrostatic Interactions of this compound with Monovalent and Divalent Cations (e.g., Na+, Ca2+)
The negatively charged headgroup of this compound makes it a key player in the electrostatic interactions at the membrane surface. These interactions are particularly significant with both monovalent and divalent cations, which are ubiquitous in the cellular environment.
Molecular dynamics simulations have revealed that sodium ions (Na+) tend to localize at the water-membrane interface, interacting with both the carbonyl and phosphate (B84403) oxygen atoms of the lipid headgroups. researchgate.net This binding of Na+ to the carboxyl group of the serine residue can create a dipolar bilayer. researchgate.net The presence of Na+ can also influence the formation of inter-lipid complexes. While dipalmitoylphosphatidylcholine (DPPC) alone has a lower propensity to form such complexes, the presence of Na+ or DPPS increases this tendency. nih.gov However, compared to the potent effects of divalent cations, millimolar concentrations of monovalent cations like Li+, K+, Na+, Rb+, and Cs+ have been observed to have a minimal influence on the surface area of a DPPS monolayer, suggesting a weaker interaction with the acyl chains. nih.gov
Divalent cations, particularly calcium (Ca2+), exhibit a much stronger interaction with DPPS. acs.org The addition of Ca2+ can induce a phase transition in DPPS monolayers, causing them to shift from a liquid-expanded to a condensed state. oup.com This is due to the ability of Ca2+ to bridge neighboring DPPS molecules, leading to tighter packing and the formation of ordered domains. nih.gov In mixed DPPC/DPPS bilayers, the presence of Ca2+ can lead to lateral phase separation. nih.gov Furthermore, studies have shown that Ca2+ can counteract the inhibitory effect of PS on membrane fusion, suggesting a significant role for Ca2+-lipid interactions in cellular fusion processes. nih.gov The binding of Ca2+ to PS-containing membranes is a critical step that can trigger fusion events. nih.gov The interaction with another divalent cation, Mg2+, also demonstrates significant effects. In binary lipid systems of DPPC and DPPS, Mg2+ induces the aggregation and fusion of lipid assemblies and causes DPPS to maintain an ordered gel phase structure even through its phase transition temperature. nih.gov
The table below summarizes the observed effects of different cations on DPPS-containing membranes based on various studies.
| Cation | Concentration | Observed Effect on DPPS/DPPS-containing Membranes | Reference(s) |
| Na+ | 0.1 M | Shifts apparent pK of carboxyl group, no change in transition temperature of ionized form. | nih.gov |
| Physiological | Binds to carbonyl and phosphate oxygens, creates dipolar bilayer. | researchgate.netresearchgate.net | |
| 150 mM | Reduces the effect of chlorpromazine (B137089) on DPPS monolayers. | nih.gov | |
| Ca2+ | > 2 mM | Induces phase transition from liquid-expanded to condensed phase in monolayers. | oup.com |
| 10 mM | Interacts strongly with PS monolayers and bilayers. | acs.org | |
| 0.2 - 0.4 mM | Overcomes DPPS inhibition of membrane fusion. | nih.gov | |
| Mg2+ | 10⁻³ M | Influences the phase transition temperature depending on pH. | acs.org |
| 10 mM | Induces aggregation and fusion; maintains ordered DPPS gel phase. | nih.gov | |
| Li+ | 100 mM | Shows a gradation in interaction with PS depending on interfacial properties. | acs.org |
Modulation of Membrane Fluidity, Phase Behavior, and Order by this compound
Membrane fluidity, a critical parameter for cellular function, is significantly influenced by the lipid composition, including the presence of this compound. wikipedia.org The physical state of the lipid bilayer, whether in a more ordered gel phase or a more fluid liquid-crystalline phase, is dictated by factors like temperature and the nature of the lipid acyl chains.
The phase transition temperature (Tm), at which a lipid bilayer transitions from a gel to a liquid-crystalline state, is a key indicator of membrane fluidity. For DPPS, the Tm is highly sensitive to the pH and the concentration of cations in the surrounding environment. nih.gov At low pH, where the carboxyl group of the serine headgroup is protonated, the Tm is around 72°C. nih.gov As the pH increases and the carboxyl group becomes ionized, the Tm drops to approximately 55°C. nih.gov This demonstrates the profound impact of the headgroup's ionization state on the packing and phase behavior of DPPS.
The interaction with cations also plays a crucial role in modulating the phase behavior of DPPS. As mentioned earlier, divalent cations like Ca2+ and Mg2+ can induce a more ordered, condensed phase in DPPS-containing membranes. oup.comnih.gov This cation-induced ordering can lead to the formation of distinct lipid domains with reduced fluidity. nih.gov
Hydrogen Bonding and Inter-lipid Complexation Involving this compound
Molecular dynamics simulations have shown that direct hydrogen bonds, specifically NH···O and CH···O interactions, can occur between DPPC and DPPS molecules, serving as a basis for inter-lipid complexation. nih.gov These interactions are crucial for the formation of lipid clusters. It has been observed that DPPS tends to participate in larger lipid complexes compared to DPPC in mixed bilayers. nih.gov Furthermore, hydrogen bonding between the NH group and the phosphate group of DPPS can lead to a reduction in the area per headgroup compared to DPPC bilayers. researchgate.net
Water molecules at the membrane interface also play a critical role in mediating hydrogen bond networks. mdpi.commdpi.com These water-mediated hydrogen bonds can connect lipid headgroups and contribute to the stability of lipid clusters. mdpi.com The number of water molecules adhering to and oriented by a DPPS molecule has been shown to be approximately seven. core.ac.uk The presence of other molecules, such as cholesterol, can alter this hydration and the associated hydrogen bonding network. core.ac.uk
The ability of DPPS to form these intricate hydrogen bond networks, both directly with other lipids and indirectly through water molecules, is a key factor in its ability to modulate membrane properties. These interactions contribute to the formation of specific lipid domains and influence the recruitment and function of membrane-associated proteins.
Dipalmitoylphosphatidylserine in Cellular Signaling Cascades and Protein Interactions
Dipalmitoylphosphatidylserine as a Co-factor for Protein Kinase C (PKC) Activation and Translocation
This compound is a crucial co-factor for the activation and translocation of Protein Kinase C (PKC), a family of enzymes pivotal in regulating a multitude of cellular processes. ucsd.edu The activation of most PKC isozymes is dependent on the generation of diacylglycerol (DAG) and an increase in intracellular calcium concentrations. ucsd.edu DPPS, as a component of the cell membrane, facilitates the binding of PKC to the membrane, a prerequisite for its activation.
The process of PKC activation involves the removal of an autoinhibitory pseudosubstrate from the enzyme's active site. ucsd.edu This conformational change is induced by the binding of PKC to the cell membrane, a process significantly enhanced by the presence of negatively charged phospholipids (B1166683) like DPPS. The interaction between the C2 domain of conventional and novel PKC isoforms and the serine headgroup of DPPS, often in conjunction with calcium ions, promotes the translocation of PKC from the cytosol to the membrane. nih.gov This tethering to the membrane allows the C1 domain of PKC to bind to its primary activator, diacylglycerol (DAG). ucsd.edunih.gov
Studies have shown that the physical state of the membrane, influenced by lipids like DPPS, affects PKC activity. For instance, the formation of aggregated structures of phospholipids and PKC appears to be necessary for the autophosphorylation and activation of the enzyme. nih.gov Furthermore, the presence of DPPS in lipid bilayers has been shown to modulate the effects of other molecules, such as ceramides, on PKC activity. nih.gov
Table 1: Role of this compound in PKC Activation
| Factor | Role in PKC Activation | Supporting Findings |
| DPPS | Serves as a membrane anchor for PKC, facilitating its translocation and activation. | The interaction between the C2 domain of PKC and the negatively charged headgroup of DPPS is a key step in bringing the enzyme to the membrane. nih.gov |
| Diacylglycerol (DAG) | Primary activator of most PKC isoforms, binding to the C1 domain. ucsd.edu | The membrane localization of PKC, facilitated by DPPS, is essential for its interaction with DAG. ucsd.edu |
| Calcium Ions (Ca2+) | Often acts synergistically with DPPS to promote the binding of conventional and novel PKCs to the membrane. nih.gov | The affinity of the C2 domain for the membrane is increased in the presence of Ca2+. nih.gov |
| Membrane Aggregation | The formation of higher-order protein-phospholipid aggregates may be required for PKC autophosphorylation. nih.gov | Autophosphorylation of PKC correlates with the aggregation of assay components. nih.gov |
Role of this compound in Phosphatidylinositol 3-Kinase (PI3K) Signaling and Downstream Pathways
The Phosphatidylinositol 3-Kinase (PI3K) pathway is a central signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govnih.gov This pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). nih.gov PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin-homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). cellsignal.com
While direct activation of PI3K by DPPS is not a primary mechanism, the lipid composition of the plasma membrane, including the presence of DPPS, is crucial for the proper localization and function of the components of the PI3K pathway. The negatively charged surface provided by DPPS contributes to the electrostatic interactions that help recruit and anchor signaling proteins to the membrane.
The downstream effects of the PI3K pathway are extensive. Activated Akt can translocate to the cytoplasm and nucleus, where it phosphorylates a wide array of substrates, leading to: creative-diagnostics.com
Cell Survival: Akt promotes cell survival by inhibiting pro-apoptotic proteins.
Cell Proliferation: The pathway stimulates cell cycle progression. wikipedia.org
Metabolism: PI3K signaling is a key regulator of glucose metabolism. wikipedia.org
The activity of the PI3K pathway is tightly regulated. The tumor suppressor PTEN (phosphatase and tensin homolog) acts as a negative regulator by dephosphorylating PIP3 back to PIP2, thus terminating the signal. nih.gov
Table 2: Overview of the PI3K Signaling Pathway
| Component | Function | Regulation |
| PI3K | Phosphorylates PIP2 to generate the second messenger PIP3. nih.gov | Activated by receptor tyrosine kinases and G protein-coupled receptors. nih.gov |
| PIP3 | Recruits PH domain-containing proteins, such as Akt, to the plasma membrane. cellsignal.com | Dephosphorylated and inactivated by the tumor suppressor PTEN. nih.gov |
| Akt (PKB) | A serine/threonine kinase that phosphorylates numerous downstream targets to regulate cellular processes. cellsignal.com | Activated by phosphorylation by PDK1 and mTORC2. cellsignal.com |
| mTOR | A downstream effector of Akt that plays a key role in cell growth and proliferation. wikipedia.org | Can be inhibited by rapamycin. nih.gov |
Direct and Indirect Molecular Interactions of this compound with Membrane Proteins and Peripheral Proteins
This compound engages in both direct and indirect interactions with a variety of membrane and peripheral proteins, influencing their localization, conformation, and function. nih.gov These interactions are fundamental to numerous cellular processes.
Direct Interactions:
Electrostatic Interactions: The negatively charged headgroup of DPPS is a primary site for direct interaction with positively charged residues on proteins. nih.gov This is a key mechanism for the recruitment of peripheral proteins to the membrane surface. For example, the binding of vitamin K-dependent proteins, essential for blood coagulation, to membranes containing phosphatidylserine (B164497) is driven by electrostatic interactions, often mediated by calcium ions. nih.gov Similarly, the myristoylated alanine-rich C-kinase substrate (MARCKS) protein binds to membranes through a combination of hydrophobic insertion of its myristoyl chain and electrostatic interactions between its basic domain and acidic lipids like DPPS. researchgate.net
Specific Lipid-Protein Recognition: Some proteins have domains that specifically recognize the headgroup of phosphatidylserine. The C2 domain of many signaling proteins, for instance, exhibits binding affinity for PS. nih.gov
Indirect Interactions:
Modulation of Membrane Properties: DPPS can influence the physical properties of the membrane, such as fluidity, curvature, and the formation of lipid domains. These changes in the membrane environment can indirectly affect the function of integral and peripheral membrane proteins.
Lipid Clustering: The presence of cations like Ca2+ can induce the clustering of negatively charged lipids such as DPPS. nih.gov This lateral segregation of lipids can create specialized membrane domains that are enriched in certain proteins, thereby facilitating specific protein-protein interactions and signaling events.
Table 3: Examples of DPPS Interactions with Proteins
| Protein | Type of Interaction | Functional Consequence |
| Protein Kinase C (PKC) | Direct (Electrostatic) | Translocation to the membrane and activation. nih.gov |
| Vitamin K-dependent proteins | Direct (Electrostatic, Ca2+-mediated) | Anchoring to the membrane for participation in the blood coagulation cascade. nih.gov |
| MARCKS | Direct (Electrostatic and Hydrophobic) | Reversible membrane binding regulated by phosphorylation. researchgate.net |
| Hsp70-1A | Direct (Electrostatic and Hydrophobic) | Anchoring to the plasma membrane of tumor cells. nih.gov |
This compound Involvement in Ras Superfamily GTPase Activation and Localization
The Ras superfamily of small GTPases are critical molecular switches that regulate a vast array of cellular processes, including proliferation, differentiation, and survival. frontiersin.orgtocris.com Their activity is controlled by a cycle of GTP binding (active state) and GDP binding (inactive state), which is regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). nih.gov
The localization of Ras proteins to specific membrane compartments is essential for their function. While Ras proteins are post-translationally modified with lipid anchors that insert into the membrane, the specific lipid environment, including the presence of DPPS, plays a crucial role in their precise localization and the formation of signaling platforms.
The negatively charged inner leaflet of the plasma membrane, enriched in phosphatidylserine, creates an electrostatic potential that contributes to the retention of Ras proteins at the membrane. The polybasic region found in some Ras isoforms, such as K-Ras4B, interacts with these anionic lipids, stabilizing their membrane association.
Furthermore, the activation of Ras can be influenced by upstream signals that modulate the lipid composition of the membrane. For instance, signaling pathways that alter the distribution or availability of DPPS could indirectly impact Ras localization and its ability to interact with downstream effectors like Raf and PI3K. frontiersin.org The phosphorylation of KRAS4B by PKC can alter its subcellular localization, demonstrating a link between lipid-dependent signaling (PKC activation) and Ras function. philipslab.org
Table 4: Regulation of Ras Superfamily GTPases
| Regulator | Function | Mechanism |
| Guanine Nucleotide Exchange Factors (GEFs) | Activate Ras by promoting the exchange of GDP for GTP. nih.gov | Catalyze the dissociation of GDP, allowing GTP to bind. frontiersin.org |
| GTPase-Activating Proteins (GAPs) | Inactivate Ras by accelerating the hydrolysis of GTP to GDP. nih.gov | Provide a catalytic "arginine finger" to the active site of Ras, stabilizing the transition state of GTP hydrolysis. nih.gov |
| Membrane Lipids (e.g., DPPS) | Contribute to the proper localization and clustering of Ras proteins at the membrane. | Electrostatic interactions between the negatively charged lipid headgroups and basic residues on Ras. |
| Post-translational Modifications | Lipid modifications (e.g., farnesylation, palmitoylation) anchor Ras to membranes; phosphorylation can modulate localization. mdpi.com | Covalent attachment of lipid groups; addition of phosphate (B84403) groups can alter electrostatic interactions. mdpi.com |
Modulation of Calcium Signaling Pathways by this compound
Calcium (Ca2+) is a ubiquitous second messenger that controls a diverse range of cellular processes. wikipedia.org The concentration of free Ca2+ in the cytosol is tightly regulated and can be rapidly increased in response to various stimuli, leading to the activation of calcium-sensitive proteins. wikipedia.org
This compound plays a significant role in modulating calcium signaling pathways through several mechanisms:
Interaction with Ca2+: The negatively charged headgroup of DPPS can directly bind Ca2+ ions. This interaction can lead to the sequestration of Ca2+ at the membrane surface, creating localized regions of high calcium concentration. This can influence the activity of membrane-associated proteins that are sensitive to calcium.
Ca2+-Dependent Protein Binding: DPPS acts as a co-factor with Ca2+ in the recruitment of certain proteins to the membrane. The classic example is the C2 domain, found in proteins like PKC and synaptotagmin, which binds to membranes containing anionic phospholipids in a Ca2+-dependent manner. nih.gov The binding of Ca2+ to the C2 domain often induces a conformational change that exposes hydrophobic loops, which then insert into the lipid bilayer.
Influence on Ion Channels and Pumps: The lipid environment of the membrane, including the presence of DPPS, can modulate the activity of ion channels and pumps that are responsible for maintaining calcium homeostasis. Mutations in genes encoding ion channels and pumps can lead to dysregulated intracellular calcium concentrations and affect signaling pathways. endocrine-abstracts.org
Studies have shown that the interplay between Ca2+ and anionic lipids like DPPS can induce significant changes in membrane structure, such as lipid clustering and phase separation, which can further impact signaling events. nih.govmdpi.com
Table 5: DPPS and Calcium Signaling Interactions
| Mechanism | Description | Example |
| Direct Ca2+ Binding | The negatively charged serine headgroup of DPPS can chelate Ca2+ ions at the membrane surface. | Creates localized high concentrations of Ca2+ that can influence nearby proteins. |
| Co-factor for Protein Recruitment | DPPS and Ca2+ work together to recruit proteins with C2 domains to the membrane. nih.gov | Activation of conventional and novel Protein Kinase C isoforms. nih.gov |
| Modulation of Membrane Structure | The interaction of Ca2+ with DPPS can induce lipid clustering and phase separation. nih.gov | Formation of specialized membrane domains that can concentrate signaling molecules. |
| Regulation of Ion Transport | The lipid environment can influence the activity of Ca2+ channels and pumps. endocrine-abstracts.org | Changes in membrane fluidity or charge distribution can alter the conformational state of transport proteins. |
Dipalmitoylphosphatidylserine in Specific Cellular Processes
Role of Dipalmitoylphosphatidylserine Exposure in Apoptosis and Efferocytosis Mechanisms
A hallmark of apoptosis, or programmed cell death, is the externalization of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane. capes.gov.brfrontiersin.org This loss of membrane asymmetry serves as a crucial "eat-me" signal, triggering the recognition and engulfment of apoptotic cells by phagocytes in a process known as efferocytosis. capes.gov.brfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orginabj.org
The exposure of PS, including this compound, on the surface of apoptotic cells is a near-universal event initiated by caspase activation. frontiersin.org This process is mediated by enzymes like scramblases, which disrupt the normal distribution of phospholipids (B1166683). nih.gov Phagocytes, such as macrophages and even neighboring cells like astrocytes and microglia, possess receptors that specifically recognize this exposed PS, leading to the efficient clearance of the dying cells. frontiersin.orgnih.govnih.gov This clearance is vital to prevent the release of potentially damaging intracellular contents and to suppress inflammatory responses. frontiersin.orgfrontiersin.orgnih.gov
Studies have demonstrated that blocking the exposed PS on apoptotic cells, for instance with the protein annexin (B1180172) V, significantly inhibits their phagocytosis. nih.govnih.gov This underscores the critical role of PS exposure in mediating efferocytosis. The process is not only a passive signal but an active engagement that can lead to the formation of a "phagocytic synapse," a specialized junction that facilitates communication and internalization of the apoptotic cell. frontiersin.org
Table 1: Key Factors in PS-Mediated Efferocytosis
| Factor | Role | Key Findings |
|---|---|---|
| Phosphatidylserine (PS) | "Eat-me" signal on apoptotic cells. | Externalization is a hallmark of apoptosis. capes.gov.brfrontiersin.org |
| Phagocytes | Cells that engulf apoptotic cells. | Macrophages, microglia, and astrocytes can perform efferocytosis. nih.govnih.gov |
| PS Receptors | Recognize exposed PS on apoptotic cells. | Examples include BAI-1 and stabilin-2. frontiersin.org |
| Annexin V | Protein that binds to PS. | Can block phagocytosis by masking the "eat-me" signal. nih.govnih.gov |
| Scramblase | Enzyme that randomizes phospholipids. | Activity is increased in apoptotic cells. nih.gov |
This compound in Cell Adhesion, Spreading, and Migration Mechanisms
The presence and distribution of this compound within the plasma membrane can influence the biophysical properties of the membrane, which in turn affects processes like cell adhesion, spreading, and migration. Molecular dynamics simulations have shown that the strong Coulomb interactions between adjacent this compound molecules can lead to a reduction in the surface area per phospholipid compared to uncharged membranes. aip.org This condensation effect can alter membrane fluidity and the organization of membrane domains. aip.orgresearchgate.net
While direct studies focusing solely on the role of this compound in these specific mechanisms are limited, the broader importance of phosphatidylserine is recognized. For instance, the exposure of PS on the surface of activated T cells is linked to cell-to-cell clustering, a form of adhesion. nih.gov Furthermore, the regulation of membrane lipid composition is crucial for the proper functioning of integrins and other adhesion molecules that are central to cell spreading and migration.
Involvement of this compound in Vesicle Trafficking, Exocytosis, and Endocytosis Processes
Vesicle trafficking, including exocytosis and endocytosis, relies on the dynamic remodeling of cellular membranes. nih.govebsco.comnus.edu.sg The asymmetric distribution of phospholipids, with this compound and other PS species predominantly in the inner leaflet, is crucial for these processes. capes.gov.brnih.gov
The regulation of this asymmetry by flippases, floppases, and scramblases influences membrane curvature and the formation of vesicles. nih.govnih.gov For example, an increase in the plasma membrane concentration of phosphatidylserine has been shown to increase vesicle endocytosis. nih.gov This suggests that local changes in this compound concentration could modulate the rates of vesicle budding and fusion.
Phospholipid scramblase-1 (PLSCR1), an enzyme that can disrupt PS asymmetry, has been implicated in regulated exocytosis and compensatory endocytosis. nih.gov This highlights the dynamic nature of phospholipid distribution and its role in controlling the release and uptake of cellular materials. ebsco.comuvigo.es
This compound in Neuronal Membrane Function and Synaptic Transmission Regulation
The composition of neuronal membranes is critical for their function, including the propagation of action potentials and synaptic transmission. frontiersin.orgwikipedia.orgsemanticscholar.org While the specific roles of this compound are still being elucidated, the general importance of negatively charged phospholipids like PS is well-established.
Electrostatic interactions between these lipids and proteins are fundamental for the proper organization and function of the synapse. frontiersin.orgnih.gov For instance, the binding of proteins to the presynaptic membrane to facilitate neurotransmitter release is influenced by the lipid environment. nih.govyoutube.comnih.gov The neurotransmitter cycle, which encompasses synthesis, storage, and release, is intimately linked to the synaptic vesicle cycle, a process heavily dependent on membrane dynamics. nih.gov
Furthermore, lysophospholipids, which can be derived from membrane phospholipids, act as signaling molecules that can modulate synaptic strength. nih.gov This suggests that the metabolism of this compound could play a role in regulating neuronal activity and plasticity.
This compound in Immune Cell Activation and Regulation Mechanisms
Phosphatidylserine, including this compound, plays a significant role in regulating the immune system. nih.govmdpi.com The exposure of PS on the surface of activated T cells is a non-apoptotic event that is linked to T-cell activation and the formation of the immunological synapse. nih.govfrontiersin.org
This exposed PS on activated CD8+ T cells is not a signal for cell death but rather appears to be involved in cell-to-cell communication and the modulation of the immune response. nih.gov Shielding this exposed PS can diminish cytokine secretion and T-cell activation. nih.gov This suggests that this compound on the T-cell surface can act as a signaling platform.
Furthermore, the PS-binding protein TIM-3 is a co-signaling receptor on T cells that, when engaged by PS, can promote NF-κB signaling and IL-2 secretion, key events in T-cell activation. nih.gov This highlights a direct mechanism by which this compound can influence T-cell function. The targeted delivery of cytokines like IL-2 to activated T cells by exploiting their surface PS exposure is being explored as a therapeutic strategy to boost immune responses. nih.gov
Table 2: Role of PS in T-Cell Activation
| Process | Involvement of PS | Outcome |
|---|---|---|
| T-Cell Receptor (TCR) Activation | PS is externalized on the T-cell surface. nih.govnih.gov | Facilitates cell-to-cell clustering and immunological synapse formation. nih.govfrontiersin.org |
| Cytokine Secretion | Shielding of exposed PS reduces cytokine release. nih.gov | Modulation of the immune response. |
| Co-stimulation | TIM-3 receptor on T cells binds to PS. nih.gov | Promotes NF-κB signaling and IL-2 secretion. nih.gov |
This compound in Autophagy Regulation and Membrane Biogenesis
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, involving the formation of a double-membraned vesicle called an autophagosome. elifesciences.orgembopress.org The biogenesis of the autophagosome membrane is a complex process that draws from various cellular membrane sources, including the endoplasmic reticulum (ER) and the plasma membrane. embopress.orgembopress.orgnih.gov
The regulation of lipid metabolism is crucial for providing the necessary building blocks for the expanding autophagosomal membrane. biorxiv.org While the direct involvement of this compound is an area of ongoing research, the synthesis of phospholipids is a key aspect of membrane biogenesis during autophagy. biorxiv.orgnih.gov The regulation of enzymes like the phosphatidic acid phosphatase Pah1, which directs lipid metabolism towards either storage lipids or membrane biogenesis, is critical. biorxiv.org
Furthermore, the recruitment of proteins involved in autophagosome formation is often dependent on specific lipid species. For example, the synthesis of phosphatidylinositol-3-phosphate (PI3P) is a key regulatory point in autophagosome formation. nih.govcam.ac.uk Contact sites between the ER and the plasma membrane have been identified as important hubs for local PI3P synthesis and autophagosome biogenesis, highlighting the intricate coordination of lipid signaling and membrane dynamics in autophagy. embopress.orgnih.gov
Advanced Methodologies for Investigating Dipalmitoylphosphatidylserine Biology
Lipidomics Approaches for Dipalmitoylphosphatidylserine Quantification, Profiling, and Acyl Chain Analysis
Lipidomics, the large-scale study of cellular lipids, employs advanced analytical techniques, primarily based on mass spectrometry (MS), to identify and quantify individual lipid species from complex biological extracts. nih.govnih.gov These approaches are essential for determining the abundance of DPPS relative to other lipids and for confirming its specific dipalmitoyl (16:0/16:0) acyl chain composition.
Two primary strategies are used in lipidomics:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique where complex lipid extracts are first separated by liquid chromatography before being introduced into the mass spectrometer. chimia.ch The chromatographic step separates different lipid classes (e.g., phosphatidylserine (B164497) from phosphatidylcholine) and can even separate species within the same class based on their acyl chain length and saturation. nih.gov This reduces ion suppression and allows for more accurate quantification of specific molecules like DPPS. chimia.ch Tandem MS (MS/MS) is then used to fragment the selected lipid ions, providing detailed structural information that confirms the headgroup and the identity of the two palmitoyl (B13399708) acyl chains. scbt.com
Shotgun Lipidomics: This method involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. nih.govnih.gov Identification and quantification of individual species like DPPS rely on systematic MS and MS/MS scanning, where specific precursor ions or neutral losses associated with the serine headgroup are monitored. nih.gov While faster, this approach can be more susceptible to inaccuracies for low-abundance species due to the complexity of the mixture. nih.gov
For both approaches, accurate quantification relies on the addition of internal standards—lipid species with a known concentration and a unique mass (e.g., an odd-chain or deuterated PS species)—to the sample during extraction. nih.gov The extraction itself is a critical step, commonly using methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol/water solvent system to separate lipids from other cellular components. nih.govuni-muenchen.de
Table 1: Comparison of Lipidomics Methodologies for DPPS Analysis
| Feature | LC-MS/MS | Shotgun Lipidomics (Direct Infusion MS) |
|---|---|---|
| Principle | Chromatographic separation followed by mass analysis. | Direct mass analysis of total lipid extract. |
| Separation | Separates lipid classes and species prior to detection. | Relies on mass-to-charge ratio for separation within the MS. |
| Selectivity | High; excellent for resolving isomers and isobars. | Lower; potential for ion suppression from co-eluting species. |
| Speed | Slower due to chromatography run times. | High-throughput and rapid. |
| Quantification | Considered more accurate, especially for low-abundance lipids. | Can be less accurate due to matrix effects. |
| Application | Targeted and untargeted analysis; ideal for detailed acyl chain profiling. | High-throughput screening and global lipidome profiling. |
Advanced Spectroscopic Techniques (e.g., FTIR, NMR, ESR) for this compound Membrane Studies
Spectroscopic methods are invaluable for probing the structural and dynamic properties of DPPS within lipid bilayers at a molecular level.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR measures the vibrations of molecular bonds. In DPPS studies, it is particularly useful for examining the conformation of the headgroup and the packing of the acyl chains. plos.orgpnas.org Specific vibrational bands, such as the C=O stretching of the ester carbonyl groups and the PO2- asymmetric stretching of the phosphate (B84403) group, provide information about hydrogen bonding and the local environment of the headgroup. plos.orgbiorxiv.org The frequency of CH2 stretching vibrations of the palmitoyl chains indicates their conformational order or fluidity. For instance, studies have used FTIR to show that the ester carbonyl vibrations reflect hydrogen bonding and the polarity of their immediate vicinity, and that the spectra of phospholipids (B1166683) in the liquid crystalline state are consistent with the presence of multiple conformations rather than a single, rigid structure. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information on the structure, dynamics, and orientation of lipids in a membrane. nih.gov
³¹P-NMR is highly sensitive to the local environment of the phosphate group in the DPPS headgroup. It can distinguish between different lipid phases (e.g., lamellar, hexagonal, isotropic) and detect changes in headgroup orientation and dynamics upon interaction with ions or other molecules. pnas.orgresearchgate.net For example, ³¹P-NMR has been used to show that interactions between DPPS and molecules like sphingosine (B13886) can maintain a lamellar phase. researchgate.net
²H-NMR (Deuterium NMR), using specifically deuterium-labeled DPPS, is a powerful tool for determining the orientational order of the acyl chains. The quadrupolar splitting of the deuterium (B1214612) signal is directly related to the time-averaged orientation of the C-²H bond relative to the magnetic field, providing a detailed order profile along the palmitoyl chain. frontiersin.org
¹H-NMR can be used in studies of unilamellar vesicles to investigate membrane permeability and the formation of non-bilayer structures. portlandpress.com
Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as Electron Paramagnetic Resonance, EPR) uses spin-labeled probes, typically nitroxide radicals attached to a lipid molecule, to study the fluidity and polarity of different regions within the membrane. By incorporating a spin-labeled PS or a spin-labeled fatty acid into a DPPS membrane, ESR can measure the rotational and lateral diffusion rates and determine the polarity gradient across the bilayer.
Molecular Dynamics Simulations and Computational Modeling of this compound Bilayers and Interactions
Molecular dynamics (MD) simulations provide an atomistic, in-silico microscope to study the behavior of DPPS bilayers over time. nih.gov These computational models allow researchers to investigate properties that are difficult to access experimentally, such as precise intermolecular interactions, the effect of ions, and the detailed structure of the membrane-water interface. researchgate.netresearchgate.net
Key findings from MD simulations of DPPS bilayers include:
Structural Properties: Simulations have shown that hydrogen bonding between the amine (NH) and phosphate groups of adjacent DPPS molecules leads to a smaller area per lipid compared to zwitterionic lipids like dipalmitoylphosphatidylcholine (DPPC). researchgate.netnih.gov
Ion Interactions: DPPS is anionic, requiring counterions (like Na⁺) to maintain charge neutrality. Simulations have revealed that these counterions play a critical role in the bilayer's properties. researchgate.netnih.gov Na⁺ ions have been observed to bind to the carboxyl and phosphate oxygen atoms of the serine headgroup, screening the electrostatic repulsion between neighboring lipids and contributing to the condensation of the membrane. nih.govresearchgate.netplos.org
Water Dynamics: The structure and dynamics of water at the membrane interface are significantly influenced by the charged DPPS headgroups. researchgate.net However, simulations suggest that the screening effect of counterions reduces the strength of lipid-water interactions, resulting in water behavior that shows only minor differences compared to that at uncharged lipid interfaces. researchgate.net
Mixed Bilayers: Simulations of mixed DPPC/DPPS bilayers have been used to study inter-lipid complexation. nih.govplos.org These studies observed direct hydrogen bonding between the NH group of DPPS and the phosphate oxygen of DPPC, which serves as a basis for the formation of lipid complexes. plos.org
Table 2: Representative Parameters from a Molecular Dynamics Simulation of a DPPS Bilayer
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| System Composition | 128 DPPS, 128 Na⁺ ions, 4833 water molecules | Represents a fully hydrated, charge-neutral bilayer patch. | researchgate.net |
| Simulation Time | >10 ns | Allows the system to equilibrate and for dynamic properties to be sampled. | researchgate.net |
| Temperature | 323 K (50 °C) | Simulates the bilayer in the liquid-crystalline (fluid) phase. | researchgate.net |
| Area per Lipid (A_L) | ~53.8 Ų | A key structural parameter indicating the packing density of the lipids. | nih.gov |
| Bilayer Thickness (d_HH) | ~36.5 Å | Measures the distance between the phosphate peaks in the two leaflets. | researchgate.net |
Reconstitution Systems and Model Membrane Studies (e.g., Supported Lipid Bilayers, Giant Unilamellar Vesicles)
Model membrane systems are essential for studying the biophysical properties of DPPS and its interactions with other molecules in a controlled environment.
Supported Lipid Bilayers (SLBs): SLBs are planar lipid bilayers assembled on a solid substrate, such as mica or glass. They are excellent models for surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance. Researchers have used SLBs containing DPPS to visualize protein-lipid interactions at the single-molecule level. For example, AFM studies on SLBs with 20% DPPS showed that the heat shock protein Hsp70-1A specifically binds to and inserts into DPPS-rich domains, eventually leading to membrane defects and blebbing, a process relevant to its export from tumor cells. nih.gov
Giant Unilamellar Vesicles (GUVs): GUVs are cell-sized (10-100 µm diameter) vesicles consisting of a single lipid bilayer enclosing an aqueous core. embopress.org Their size allows them to be directly visualized with light microscopy, making them ideal for studying membrane-level phenomena like phase separation, domain formation, and membrane deformation. frontiersin.orgbiorxiv.org GUVs containing DPPS have been used to study the effects of peptides on membrane organization and to develop methods for creating asymmetric membranes that mimic the plasma membrane, where PS is typically confined to the inner leaflet. frontiersin.orgcreative-proteomics.com Recently, methods involving the hemifusion of symmetric GUVs with SLBs have been extended to create asymmetric GUVs with DPPS in one leaflet, providing a powerful tool to study PS-specific interactions. frontiersin.org
Liposomes/Proteoliposomes: Smaller unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) are widely used for bulk biochemical and biophysical assays. nih.govaacrjournals.org Proteins can be reconstituted into liposomes containing DPPS to create proteoliposomes. This approach is used to study how the lipid environment, including the presence of charged lipids like DPPS, affects protein function. For example, proteoliposomes containing DPPS, DPPC, and cholesterol have been used as a mimetic system to reconstitute and study antigenic proteins from pathogens. aacrjournals.orgpnas.org
Fluorescence Microscopy and Imaging Techniques for Visualizing this compound Dynamics and Localization In Situ
Fluorescence microscopy is a key technique for visualizing the distribution and dynamics of lipids within model membranes and living cells. rupress.org Since lipids themselves are not fluorescent, this requires the use of fluorescent probes.
Fluorescent Lipid Analogs: To visualize DPPS, researchers can use a phosphatidylserine molecule chemically labeled with a fluorophore, such as NBD (Nitrobenzoxadiazole) or TopFluor. embopress.org These probes can be incorporated into model membranes or introduced into cells to track PS localization and movement. embopress.orgcreative-proteomics.com By observing the probe's diffusion and distribution, information about the phase behavior and organization of the host membrane can be inferred.
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two different fluorophores (a donor and an acceptor) that can be used as a "spectroscopic ruler" to measure distances on the nanometer scale. In membrane studies, FRET between donor- and acceptor-labeled lipid probes is used to detect lipid clustering and domain formation. Studies on unilamellar vesicles containing DPPC and DPPS have used FRET to show that at temperatures where gel and fluid phases coexist, lipids are separated into domains larger than 200 Å. creative-proteomics.com FRET can also detect peptide-induced vesicle aggregation, which manifests as a large increase in FRET efficiency. creative-proteomics.com
Confocal Microscopy: Confocal microscopy provides high-resolution optical images with the ability to reject out-of-focus light, making it ideal for visualizing fluorescently labeled GUVs and subcellular structures. frontiersin.org It has been used to image the formation of asymmetric GUVs containing fluorescently tagged PS and to study the colocalization of nanoparticles with cell membranes containing DPPS. frontiersin.orgnih.gov
Fluorescence Recovery After Photobleaching (FRAP): In FRAP, a high-intensity laser is used to irreversibly bleach the fluorophores in a small region of the membrane. The rate at which surrounding, unbleached fluorescent probes diffuse back into the bleached spot is measured, providing a direct quantification of the lateral diffusion coefficient of the probe lipid. This technique has been used to study the mobility of PS in the plasma membrane and the endoplasmic reticulum of live cells. embopress.org
Genetic and Molecular Tools for Modulating this compound Levels and Distribution in Cellular Models
While it is difficult to specifically modulate the levels of a single lipid species like DPPS, a variety of genetic and molecular tools can alter the total cellular pool and subcellular distribution of phosphatidylserine (PS), which inherently includes DPPS. These tools target the enzymes responsible for PS synthesis and the proteins that transport it between membranes and across bilayer leaflets.
Modulating PS Synthesis: In mammalian cells, PS is synthesized by two enzymes, phosphatidylserine synthase 1 (PTDSS1) and phosphatidylserine synthase 2 (PTDSS2), which are encoded by the PTDSS1 and PTDSS2 genes, respectively. The total cellular level of PS can be manipulated using:
CRISPR/Cas9: This genome editing tool can be used to create knockout cell lines that lack functional PTDSS1 or PTDSS2 genes, thereby reducing or eliminating PS synthesis. portlandpress.com Studies have shown that double knockout of both synthases is lethal, but single knockouts are viable, allowing for the study of the specific roles of each enzyme. portlandpress.com
RNA Interference (RNAi): Small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) can be introduced into cells to target and degrade the mRNA of PTDSS1 and PTDSS2. frontiersin.org This "knockdown" approach reduces the expression of the synthases and consequently lowers cellular PS levels, providing a transient and titratable method for studying the effects of PS depletion. nih.govfrontiersin.org
Altering PS Distribution: The highly asymmetric distribution of PS, particularly its sequestration to the cytosolic leaflet of the plasma membrane, is maintained by lipid transporters. researchgate.netnih.gov
Flippases: These P4-type ATPases actively transport PS from the outer (exoplasmic) to the inner (cytosolic) leaflet, maintaining asymmetry. Genetic knockdown or knockout of the genes encoding these flippases can disrupt this process, leading to an abnormal accumulation of PS on the cell surface.
Scramblases: These proteins (e.g., from the TMEM16 and XKR families) are activated by signals such as increased intracellular Ca²⁺ or apoptotic cues. nih.govresearchgate.net They facilitate the rapid, bidirectional, and non-specific movement of phospholipids between leaflets, collapsing the PS asymmetry. Overexpression or activation of scramblases can be used to experimentally expose PS on the cell surface.
Genetically Encoded Biosensors: A powerful molecular tool for visualizing PS distribution in live cells is the use of genetically encoded biosensors. The most common is a fusion of a fluorescent protein (like GFP) with a protein domain that specifically binds to PS, such as the C2 domain of lactadherin (LactC2). embopress.orgcreative-proteomics.com When expressed in cells, these sensors bind to accessible PS, allowing for real-time imaging of its location and changes in its distribution in response to genetic or chemical perturbations. creative-proteomics.com
Dipalmitoylphosphatidylserine Dysregulation in Pathological Mechanisms
The specific composition of lipid membranes, including the saturation of fatty acid tails on phospholipids (B1166683) like phosphatidylserine (B164497), plays a crucial role in cellular function and signaling. Dipalmitoylphosphatidylserine (DPPS), a phosphatidylserine species containing two saturated 16-carbon palmitic acid tails, contributes to specific biophysical properties of the cell membrane. Its dysregulation and involvement in molecular mechanisms are implicated in a variety of pathological states.
Emerging Research Frontiers and Future Perspectives on Dipalmitoylphosphatidylserine
Systems Biology Approaches to Understanding Dipalmitoylphosphatidylserine Networks and Lipid-Protein Crosstalk
Systems biology offers a powerful lens through which to understand the complex interplay of this compound (DPPS) within cellular networks. This approach moves beyond the study of individual components to analyze the integrated behavior of entire systems, providing a more holistic view of how DPPS influences and is influenced by other molecules, particularly proteins. researchgate.net By combining high-throughput "omics" data (genomics, proteomics, lipidomics) with computational modeling, researchers can begin to map the intricate web of interactions that govern cellular function. researchgate.netnih.gov
The interaction between lipids and proteins is a dynamic and crucial aspect of cellular regulation. acs.org This "crosstalk" is fundamental to numerous cellular processes, including signal transduction, membrane trafficking, and the regulation of enzyme activity. acs.orgnih.gov For instance, the negatively charged headgroup of phosphatidylserine (B164497) (PS) plays a significant role in the recruitment and activation of various proteins to the cell membrane. Molecular dynamics simulations have revealed that in mixed dipalmitoylphosphatidylcholine (DPPC)/DPPS bilayers, the PS headgroups are more exposed to the membrane surface, which can facilitate interactions with proteins. acs.org These interactions are not merely electrostatic; they can induce conformational changes in both the lipid and the protein, leading to specific functional outcomes.
Table 1: Key Research Findings in DPPS Lipid-Protein Crosstalk
| Research Finding | Methodology | Implication for DPPS Networks | Reference |
| PS headgroups are more exposed in mixed PC/PS membranes. | Molecular Dynamics Simulations | Enhanced potential for protein interaction and signaling. | acs.org |
| Cations mediate the formation of PS clusters. | Molecular Dynamics Simulations | Localized concentration of negative charge, creating hotspots for protein recruitment. | researchgate.net |
| PS interacts with and regulates the function of proteins like protein kinase C and Raf-1. | Experimental Studies | Direct involvement of PS in key signal transduction pathways. | acs.org |
| Lipid-protein phase coupling can be driven by protein condensation on the membrane. | Reconstituted Systems | DPPS may play a role in the formation of signaling platforms. | researchgate.net |
Development of Novel Molecular Probes and Tools for this compound Manipulation and Visualization
Advancements in our understanding of DPPS are intrinsically linked to the development of sophisticated tools for its study. Novel molecular probes and manipulation techniques are essential for visualizing the dynamic behavior of DPPS within the complex environment of a living cell and for dissecting its specific functions.
Fluorescently labeled lipid analogs are a cornerstone of lipid visualization. These probes, which mimic the structure of native lipids, allow for real-time imaging of lipid distribution and dynamics using advanced microscopy techniques. For example, fluorescent probes can be used in Fluorescence Recovery After Photobleaching (FRAP) experiments to measure the diffusion of lipids within a membrane, providing insights into membrane fluidity and organization. nih.gov The design of new probes with improved photostability, brightness, and specificity for different lipid species is an ongoing area of research.
Beyond visualization, tools that allow for the manipulation of DPPS are crucial for establishing causal relationships between its presence and specific cellular events. This can include the development of photoswitchable lipids that change their properties in response to light, or the use of enzymes that can specifically modify or degrade DPPS in a controlled manner. Small molecules that can bind to and sequester DPPS are also valuable tools for studying the consequences of its depletion from a specific membrane or cellular compartment.
The development of bifunctional molecular probes represents another exciting frontier. clarku.edu These probes can, for example, bind to a specific protein and simultaneously report on the local lipid environment, providing a direct link between protein activity and the surrounding lipid landscape. clarku.edu Such tools are invaluable for dissecting the intricate lipid-protein crosstalk discussed in the previous section.
Table 2: Examples of Tools for Studying Phosphatidylserine
| Tool Type | Example | Application | Reference |
| Fluorescent Probe | TopFluor-PS | Visualization of PS dynamics in live cells using fluorescence microscopy. | nih.gov |
| Fluorescent Probe | C6-NBD-phosphatidylcholine | Reports on free volume and water penetration in the upper regions of a lipid bilayer. | nih.gov |
| Protein-based Probe | Lactadherin C2 domain (Lact-C2) | Specifically binds to PS, allowing for its detection and localization. | nih.gov |
| Molecular Probe | Alkylhydrazines | Irreversibly bind to target enzymes for visualization. | clarku.edu |
Interdisciplinary Research Integrating this compound Biology with Nanotechnology and Biomaterials
The unique biophysical properties of this compound make it a valuable component in the fields of nanotechnology and biomaterials. ontosight.ai This interdisciplinary research leverages our understanding of DPPS at the molecular level to design and create novel materials with a wide range of biomedical applications, including drug delivery and tissue engineering. utwente.nlnih.govnih.govfrontiersin.orgresearchgate.netscifiniti.com
In nanotechnology, DPPS can be incorporated into nanoparticles to enhance their interaction with biological systems. numberanalytics.com For example, liposomes and other lipid-based nanoparticles containing DPPS can be designed to mimic the surface of apoptotic cells, which are naturally recognized and cleared by phagocytic cells of the immune system. nih.gov This "eat me" signal can be harnessed to target drugs or imaging agents to specific cell types, such as macrophages. nih.gov A study demonstrated that dipalmitoyl-phosphatidylserine-filled cationic maltodextrin (B1146171) nanoparticles showed enhanced cell entry and intracellular protein delivery in phagocytic cells. nih.gov
Table 3: Applications of DPPS in Nanotechnology and Biomaterials
| Application Area | Specific Use of DPPS | Potential Benefit | Reference |
| Drug Delivery | Incorporation into nanoparticles. | Targeted delivery to phagocytic cells, enhanced cellular uptake. | ontosight.ainih.gov |
| Tissue Engineering | Coating for biomaterial scaffolds. | Improved biocompatibility, modulation of cell adhesion and function. | frontiersin.orgscifiniti.com |
| Biomaterial Surface Modification | Creation of supported lipid bilayers. | Control over protein adsorption and cellular interactions. | researchgate.net |
Bridging Mechanistic Insights of this compound to Broader Physiological Contexts
A major goal of DPPS research is to connect the detailed mechanistic insights gained from in vitro and cellular studies to the broader physiological processes that occur in whole organisms. Understanding how the molecular behavior of DPPS contributes to complex phenomena like immune regulation, blood coagulation, and neuronal function is a key challenge for the future.
For example, the exposure of phosphatidylserine on the outer leaflet of the plasma membrane is a critical signal for the recognition and clearance of apoptotic cells by phagocytes. acs.org While the general principle is well-established, the specific role of the acyl chain composition of PS, such as in DPPS, in modulating the efficiency and downstream consequences of this process is an area of active investigation. Similarly, PS is known to play a role in the blood coagulation cascade by providing a surface for the assembly of clotting factors. acs.org The physical state of the membrane, which is influenced by the saturation of the lipid acyl chains, likely has a significant impact on the kinetics and regulation of this process.
Molecular dynamics simulations and other computational approaches can help to bridge the gap between molecular-level details and physiological function. acs.orgresearchgate.net By simulating the behavior of DPPS-containing membranes under conditions that mimic different physiological states, researchers can generate hypotheses about how changes in lipid composition might affect cellular and tissue-level processes. These hypotheses can then be tested experimentally, leading to a more integrated understanding of the role of DPPS in health and disease.
Ultimately, a multi-scale approach that integrates findings from biophysical studies, cell biology, and animal models will be necessary to fully appreciate the physiological significance of this compound. This will require close collaboration between researchers from different disciplines, all working towards the common goal of understanding how this single lipid molecule contributes to the complex symphony of life.
Q & A
Q. How does the molecular structure of DPPS influence its role in membrane dynamics?
DPPS consists of two saturated palmitoyl chains (C16) esterified to the sn-1 and sn-2 positions of glycerol, a phosphate group at sn-3, and a serine headgroup. The saturated acyl chains promote membrane rigidity, while the anionic serine headgroup facilitates electrostatic interactions with cations (e.g., Ca²⁺) and proteins like Annexins. This structure enables DPPS to modulate membrane curvature, domain formation, and protein recruitment in lipid bilayers .
Q. What experimental models are suitable for studying DPPS-protein interactions?
- Liposomes/Proteoliposomes : DPPS is incorporated into vesicles to mimic inner leaflet membranes (e.g., 9:1 DPPC:DPPS ratio) for studying Annexin A6 binding .
- Langmuir Monolayers : Used to assess lipid packing and penetration kinetics of proteins/drugs at air-liquid interfaces .
- Giant Unilamellar Vesicles (GUVs) : Enable visualization of DPPS-mediated protein clustering via fluorescence microscopy (e.g., Ebola VP40 binding) .
Q. How should DPPS-containing liposomes be prepared for biophysical studies?
- Hydration & Extrusion : Dissolve DPPS in chloroform, evaporate to form a thin film, hydrate with buffer, and extrude through polycarbonate membranes (e.g., 100 nm pores).
- Composition Control : Mix DPPS with cholesterol or other lipids (e.g., DPPC) to mimic physiological membranes. Maintain ionic strength (e.g., 150 mM NaCl) to stabilize electrostatic interactions .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be optimized to study DPPS membrane behavior?
- Force Fields : Use all-atom (e.g., CHARMM36) or coarse-grained models to balance accuracy and computational cost.
- Thermostats/Pressure Coupling : Apply the Berendsen thermostat and Parrinello-Rahman barostat for stable temperature/pressure control .
- Long-Range Electrostatics : Implement the Particle Mesh Ewald (PME) method to handle DPPS’s anionic headgroup charges efficiently .
Q. What methodological challenges arise when modifying DPPS with functional groups (e.g., PEG or crown ethers)?
- Conjugation Chemistry : Target reactive groups (e.g., hydroxyls on serine) using carbodiimide crosslinkers. Verify reaction efficiency via MALDI-TOF or NMR .
- Impact on Membrane Properties : PEGylation increases hydrophilicity but may disrupt lipid packing. Crown ethers (e.g., 18-crown-6) introduce cation-binding sites, altering membrane permeability .
Q. How can contradictions between AFM and MD data on DPPS-protein interactions be resolved?
- Sample Preparation : Ensure lipid bilayer homogeneity in AFM (e.g., Langmuir-Blodgett deposition) and match simulation conditions (e.g., temperature, ion concentration).
- Data Interpretation : AFM measures topographic changes (e.g., Annexin A6-induced membrane remodeling), while MD reveals atomic-level dynamics (e.g., lipid headgroup orientation). Cross-validate with fluorescence quenching assays .
Q. What strategies improve quantification of DPPS in mixed lipid systems using ²H-NMR?
- Deuterated Probes : Incorporate deuterated palmitoyl chains to enhance signal resolution.
- Relaxation Corrections : Apply inverse-gated decoupling to minimize signal distortion from PEG or other modifiers .
Q. How does DPPS’s charge variability affect fluorescence-based binding assays?
- pH/Ionic Strength : Adjust buffer pH (e.g., 7.4 vs. 5.5) to alter serine headgroup protonation. Use Tris or HEPES buffers to stabilize charge states.
- Dye Selection : Prefer environment-sensitive dyes (e.g., Laurdan) to detect membrane phase changes without disrupting DPPS-protein interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
